ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a combination of piperidine, methoxyphenyl, and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the piperidine and pyrrolidine intermediates, followed by their coupling with the benzoate moiety under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-one
- 4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-
Uniqueness
Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-[3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H26N2O5/c1-3-32-25(30)18-6-10-20(11-7-18)27-23(28)15-22(24(27)29)26-14-4-5-19(16-26)17-8-12-21(31-2)13-9-17/h6-13,15,19H,3-5,14,16H2,1-2H3 |
InChI Key |
CNKMWKKCQFZRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCCC(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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